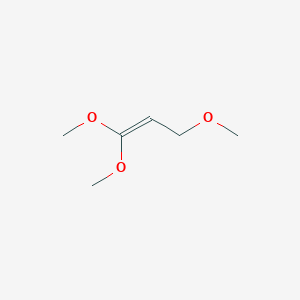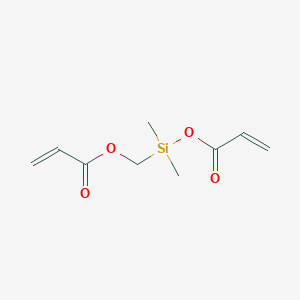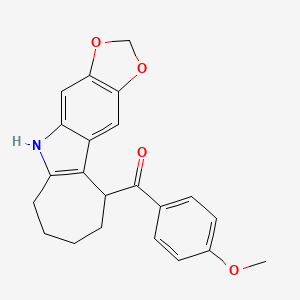
5-(p-Anisoyl)-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(p-Anisoyl)-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a cycloheptane ring fused with an indole moiety and a dioxolo ring. The presence of the p-anisoyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Anisoyl)-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole typically involves multi-step organic reactions. The process often starts with the preparation of the indole core, followed by the construction of the cycloheptane ring and the dioxolo ring. Key steps may include:
Cyclization Reactions: Formation of the cycloheptane ring through cyclization of appropriate precursors.
Indole Synthesis: Construction of the indole moiety using methods such as Fischer indole synthesis.
Dioxolo Ring Formation: Introduction of the dioxolo ring via cyclization reactions involving diol precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Reaction conditions are carefully controlled to minimize byproducts and ensure the desired product is obtained.
化学反応の分析
Types of Reactions
5-(p-Anisoyl)-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
5-(p-Anisoyl)-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5-(p-Anisoyl)-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds such as tryptophan and serotonin share the indole core structure.
Cycloheptane Derivatives: Compounds like cycloheptanone and cycloheptanol feature the cycloheptane ring.
Dioxolo Compounds: Molecules such as dioxolane and dioxane contain the dioxolo ring.
Uniqueness
5-(p-Anisoyl)-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole is unique due to its combination of the indole, cycloheptane, and dioxolo rings, along with the p-anisoyl group
特性
CAS番号 |
50332-37-1 |
|---|---|
分子式 |
C22H21NO4 |
分子量 |
363.4 g/mol |
IUPAC名 |
13,15-dioxa-9-azatetracyclo[8.7.0.02,8.012,16]heptadeca-1(17),2(8),10,12(16)-tetraen-3-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H21NO4/c1-25-14-8-6-13(7-9-14)22(24)15-4-2-3-5-17-21(15)16-10-19-20(27-12-26-19)11-18(16)23-17/h6-11,15,23H,2-5,12H2,1H3 |
InChIキー |
YCFCSJJQQJMSCC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2CCCCC3=C2C4=CC5=C(C=C4N3)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




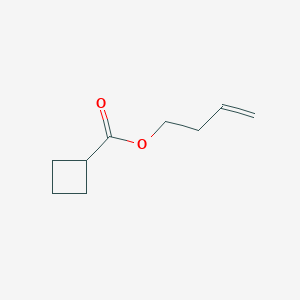
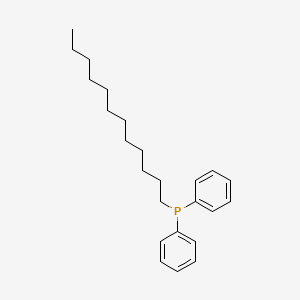
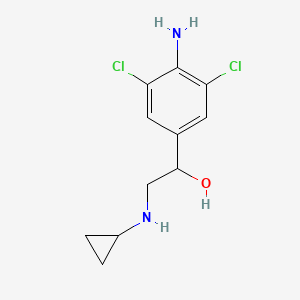
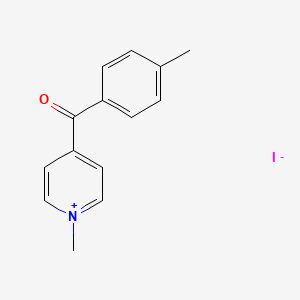
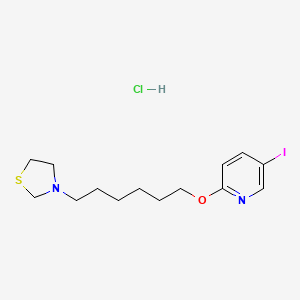
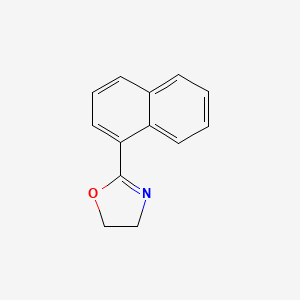

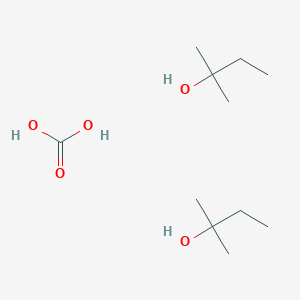
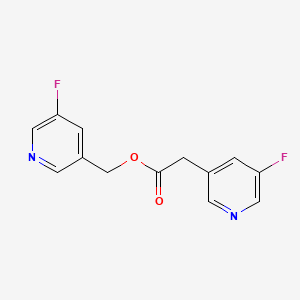
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
